2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide
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Description
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withCaspase-3 , a protein that plays a crucial role in programmed cell death
Mode of Action
For instance, some compounds can inhibit the function of their target proteins, leading to a disruption in the normal cellular processes .
Biochemical Pathways
It is known that similar compounds can affect various pathways, leading to downstream effects such as the induction of apoptosis or cell death
Pharmacokinetics
Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours . The impact of these properties on the bioavailability of the compound would need to be investigated further.
Result of Action
Similar compounds have been found to induce apoptosis or cell death
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-15-7-4-6-14(12-15)19-23-20(27-24-19)17-10-5-11-25(17)13-18(26)22-16-8-2-1-3-9-16/h4-7,10-12,16H,1-3,8-9,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNAPIRBQYVMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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